
Macfarlandin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macfarlandin A is a natural product that was first isolated from the marine sponge Cacospongia mycofijiensis. This compound belongs to the class of polyketide macrolides and has shown promising results in various scientific research applications. The unique chemical structure of Macfarlandin A has attracted the attention of many researchers, and its potential for drug discovery and development has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Golgi-Modifying Properties
Macfarlandin E, a compound closely related to Macfarlandin A, has been identified for its unique Golgi-modifying properties. Research by Schnermann et al. (2010) showed that Macfarlandin E induces a novel morphological change in the Golgi structure, characterized by ribbon fragmentation while maintaining Golgi fragments in the pericentriolar region. This study reveals the potential of Macfarlandin derivatives in altering cellular structures, which could have implications in various biomedical applications (Schnermann et al., 2010).
Synthesis and Structural Analysis
The enantioselective total synthesis of Macfarlandin C, another derivative, was achieved by Allred et al. (2020). This synthesis highlights the complex structural features of Macfarlandin derivatives, essential for understanding their biological activities and potential applications in drug development (Allred et al., 2020).
Antimicrobial Activity
Diterpenoids isolated from marine sponges, including Macfarlandin D, have shown significant antimicrobial activity against Mycobacterium tuberculosis. This finding by de Oliveira et al. (2020) suggests that Macfarlandin derivatives could be potential candidates for developing new antimicrobial agents, especially against tuberculosis (de Oliveira et al., 2020).
Chemical Reactivity and Biological Properties
Schnermann et al. (2011) conducted a study on the chemical reactivity of bicyclic lactone fragments of Macfarlandin E, demonstrating that these fragments can react with primary amines to form substituted pyrroles. This reaction could be responsible for the unique biological properties of Macfarlandin E, indicating its potential for chemical modifications and applications in medicinal chemistry (Schnermann et al., 2011).
Eigenschaften
CAS-Nummer |
102396-21-4 |
|---|---|
Produktname |
Macfarlandin A |
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1 |
InChI-Schlüssel |
OMNZZWDXPDXHHJ-FPOVZHCZSA-N |
Isomerische SMILES |
CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Kanonische SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



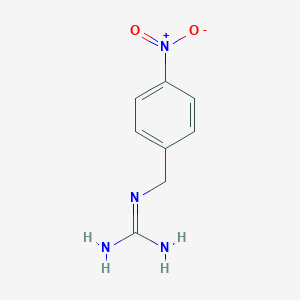
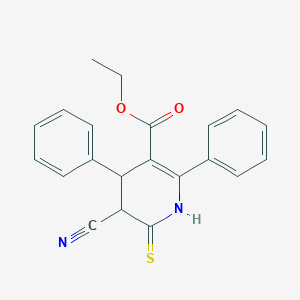
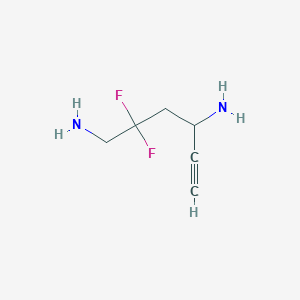
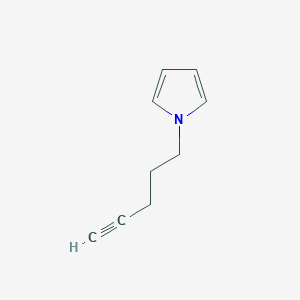
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
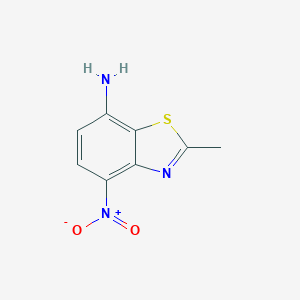
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
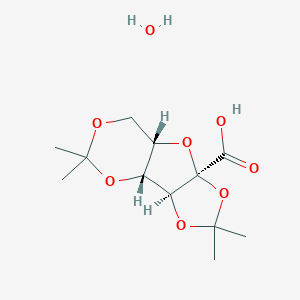
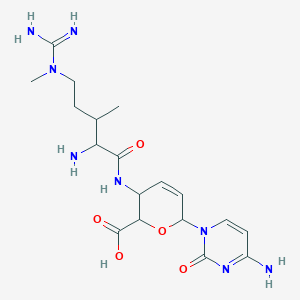
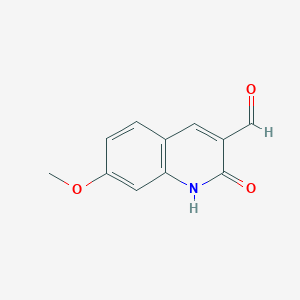
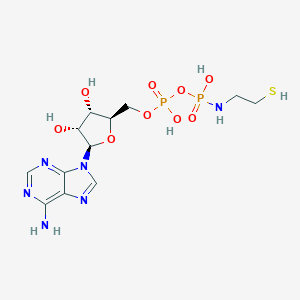
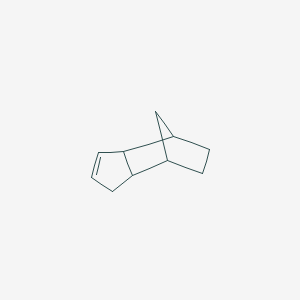
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)